molecular formula C8H12BNO3 B596931 (2-Ethoxy-6-methylpyridin-3-yl)boronic acid CAS No. 1310384-30-5

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

Cat. No. B596931
M. Wt: 180.998
InChI Key: UOAWUEZHOQVXBO-UHFFFAOYSA-N
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Description

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative with the empirical formula C8H12BNO3 and a molecular weight of 181.00 . It is a solid compound . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The synthesis of pyridinylboronic acids and esters is reviewed in a paper, which summarizes five approaches: halogen-metal exchange and borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .


Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They are also used in cross-coupling reactions .


Physical And Chemical Properties Analysis

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a solid compound . Its empirical formula is C8H12BNO3 and it has a molecular weight of 181.00 .

Scientific Research Applications

Fluorescence Sensing Applications

Boronic acid derivatives, including those similar to "(2-Ethoxy-6-methylpyridin-3-yl)boronic acid," exhibit fluorescence quenching properties useful in sensor design. Studies on fluorescence quenching by aniline in various solvents have provided insights into the static quenching mechanisms and potential applications in designing fluorescent sensors for detecting biological and chemical substances (Melavanki, 2018).

Catalysis

Boronic acids play a crucial role in catalysis, enabling highly enantioselective reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic property opens pathways to synthesize densely functionalized cyclohexanes, showcasing the versatility of boronic acids in organic synthesis (Hashimoto et al., 2015).

Chemosensor Development

Boronic acids, including derivatives of "(2-Ethoxy-6-methylpyridin-3-yl)boronic acid," have been extensively studied for developing selective fluorescent chemosensors. These sensors are designed for detecting carbohydrates, bioactive substances, and various ions, demonstrating the importance of boronic acids in the development of diagnostic tools and therapeutic applications (Huang et al., 2012).

Material Science and Biomedical Applications

In material science and biomedical research, boronic acid derivatives are used as building blocks for creating multifunctional compounds. These derivatives have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. The integration of different functional groups, such as aminophosphonic acid, with boronic acid enhances the potential for novel applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Future Directions

Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make boronic acids a particularly attractive class of synthetic intermediates . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

(2-ethoxy-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAWUEZHOQVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694432
Record name (2-Ethoxy-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

CAS RN

1310384-30-5
Record name Boronic acid, B-(2-ethoxy-6-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxy-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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